![molecular formula C21H21N3O4 B019939 Desmethyl Erlotinib CAS No. 183321-86-0](/img/structure/B19939.png)
Desmethyl Erlotinib
Vue d'ensemble
Description
Desmethyl Erlotinib, also known as OSI-420, is an active metabolite of Erlotinib . Erlotinib is a potent tyrosine kinase inhibitor . Desmethyl Erlotinib contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
While specific synthesis details for Desmethyl Erlotinib were not found, Erlotinib synthesis has been reported in literature .Molecular Structure Analysis
Desmethyl Erlotinib’s structure and spectral characteristics have been studied using density functional theory . The transformation between different conformations of Erlotinib, the parent compound of Desmethyl Erlotinib, has been explored . The molecular electrostatic potential surface difference of Erlotinib in different conformations is noticeable .Physical And Chemical Properties Analysis
Erlotinib, the parent compound of Desmethyl Erlotinib, tends to exist in a specific conformation in various pharmaceutical cocrystals . The transformation between different conformations has been studied .Applications De Recherche Scientifique
Cancer Treatment Efficacy
Desmethyl Erlotinib is primarily studied for its role in the treatment of non-small cell lung cancer (NSCLC). As a metabolite of Erlotinib, it retains activity against cancer cells by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks signal transduction pathways involved in cancer cell proliferation and survival .
Pharmacokinetic Studies
Research into the pharmacokinetics of Desmethyl Erlotinib helps understand its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining the optimal dosing regimens to maximize therapeutic effects while minimizing toxicity .
Pharmacodynamic Analysis
Desmethyl Erlotinib’s pharmacodynamics involve its interaction with cellular targets and the subsequent biological effects. Studies focus on its binding affinity, target modulation, and the impact on downstream signaling pathways, which are essential for predicting patient responses to therapy .
Toxicity and Safety Profiling
Toxicity studies are vital for assessing the safety of Desmethyl Erlotinib. These studies help identify potential adverse effects, establish safe dosage levels, and understand the risk-benefit ratio for patients undergoing treatment with Erlotinib and its metabolites .
Resistance Mechanisms
Research on Desmethyl Erlotinib also includes investigating mechanisms of resistance in cancer cells. Understanding how cancer cells evade the inhibitory effects of EGFR tyrosine kinase inhibitors can lead to the development of new strategies to overcome resistance and improve treatment outcomes .
Combinatorial Therapies
Desmethyl Erlotinib is being explored in combination with other therapeutic agents to enhance its efficacy. Studies are being conducted to determine the synergistic effects of combining Desmethyl Erlotinib with chemotherapy, radiation, or other targeted therapies to improve clinical outcomes for cancer patients .
Mécanisme D'action
Target of Action
Desmethyl Erlotinib, also known as OSI-420, Free Base (Desmethyl Erlotinib), CP 373420, or Erlotinib metabolite M14, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a member of the ErbB family of cell membrane receptors that are important mediators of cell growth, differentiation, and survival . It is overexpressed in more than 60% of all non-small cell lung cancers (NSCLCs) and regulates several cellular processes relevant for tumor progression .
Mode of Action
Desmethyl Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by Desmethyl Erlotinib affects several biochemical pathways. One of the key pathways is the EGFR signaling pathway , which plays a central role in advancing NSCLC research, treatment, and patient outcome . The inhibition of EGFR disrupts this pathway, leading to a decrease in tumor progression . Another affected pathway is the integrin and apoptosis pathways .
Pharmacokinetics
It is known that interpatient differences can have a marked effect on the absorption and metabolism of erlotinib, the parent compound of desmethyl erlotinib . The actual dose that reaches the EGFR receptor is different for each patient .
Result of Action
The inhibition of EGFR tyrosine kinase by Desmethyl Erlotinib results in several molecular and cellular effects. It increases cell adhesion by increasing β1-integrin expression, which in turn depends on mitochondrial ROS release . Increased adhesion impairs migration of NSCLC cells in a 3D matrix . At the same time, the ROS production induces cytochrome C release and triggers apoptosis of erlotinib-resistant NSCLC cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Desmethyl Erlotinib. For orally administered agents like Erlotinib, many factors influence the amount of active drug that eventually reaches the receptor . These factors can include the patient’s metabolic rate, the presence of other drugs, and the patient’s overall health status .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQIAZNBAWFSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((3-Ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol | |
CAS RN |
183321-86-0 | |
Record name | CP-373420 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-373420 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78J9Z28DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Desmethyl Erlotinib and how does it relate to Erlotinib?
A1: Desmethyl Erlotinib (OSI-420) is the primary active metabolite of the drug Erlotinib [, , ]. Both compounds are tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) [, ]. This interaction inhibits downstream signaling pathways involved in cell proliferation and survival, making them relevant in cancer treatment.
Q2: How do researchers measure the concentration of Erlotinib and Desmethyl Erlotinib in biological samples?
A2: Researchers have developed sensitive and accurate methods utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify Erlotinib and Desmethyl Erlotinib in human plasma and lung tumor tissue []. This technique allows for the simultaneous measurement of both compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics.
Q3: Are there any known drug interactions with Erlotinib that impact Desmethyl Erlotinib levels?
A3: Yes, several drug interactions can significantly impact the metabolism of Erlotinib and, consequently, Desmethyl Erlotinib levels. For example:
- Proton Pump Inhibitors: Omeprazole and Esomeprazole significantly decrease the maximum concentration (Cmax) and overall exposure (AUC) of both Erlotinib and Desmethyl Erlotinib in rats. This interaction suggests a reduction in Erlotinib absorption when co-administered with these drugs [].
- CYP3A Modulators: Ritonavir, a CYP3A inhibitor, significantly increases the half-life of Erlotinib, indicating decreased clearance and potentially leading to higher Desmethyl Erlotinib levels. Conversely, Efavirenz, a CYP3A inducer, decreases Erlotinib's half-life, potentially reducing Desmethyl Erlotinib exposure [].
Q4: Has the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs been explored in pharmacokinetic studies?
A4: Yes, researchers have developed and validated methods for the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs like Celecoxib in rat plasma using liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionization []. This approach enables researchers to investigate potential drug-drug interactions and their impact on pharmacokinetic parameters.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.